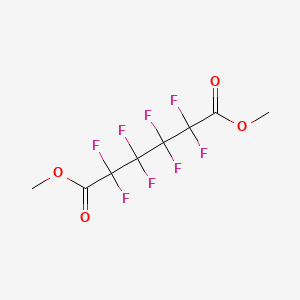

Dimethyl Octafluoroadipate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXVIIILXUOEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371849 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-98-0 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3107-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimethyl Octafluoroadipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Octafluoroadipate (DMOFA) is a fluorinated organic ester with the chemical formula C₈H₆F₈O₄. Its structure, featuring a perfluorinated carbon chain capped by two methyl ester groups, imparts unique chemical and physical properties that make it a valuable building block in polymer chemistry and materials science. This document provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on technical data and experimental methodologies relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid at standard temperature and pressure.[1] The presence of a significant number of fluorine atoms in its structure results in high thermal stability and a density greater than that of water.[1]

Identifiers and Structure

| Property | Value |

| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[2] |

| Synonyms | Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester[3] |

| CAS Number | 3107-98-0[2] |

| Molecular Formula | C₈H₆F₈O₄[2] |

| Molecular Weight | 318.12 g/mol [2] |

| Chemical Structure | CH₃OOC-(CF₂)₄-COOCH₃ |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 123 °C at 50 mmHg | [3] |

| Density | 1.55 g/cm³ | [3] |

| Refractive Index (n20D) | 1.35 | [3] |

| Solubility | Insoluble in water | [1] |

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following sections detail the expected spectroscopic characteristics based on the compound's structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740-1750 | Strong | C=O stretch (ester) |

| ~1000-1400 | Strong | C-F stretch |

| ~2800-3000 | Medium | C-H stretch (methyl) |

Note: The presence of a strong carbonyl (C=O) stretching vibration is typical for ester groups. The multiple C-F bonds contribute to strong absorption bands in the 1000-1400 cm⁻¹ region, which is characteristic of fluorinated compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns for esters.

| m/z | Fragment | Notes |

| 318 | [C₈H₆F₈O₄]⁺ | Molecular ion (M⁺) |

| 287 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 59 | [COOCH₃]⁺ | Methylester fragment |

The molecular ion peak is expected at an m/z corresponding to its molecular weight (318.12 g/mol ).[1] Common fragmentation patterns include the loss of a methoxy group (•OCH₃).[1] The presence of multiple fluorine atoms would lead to a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single peak is expected for the six equivalent protons of the two methyl groups.

-

¹³C NMR: Signals would be expected for the carbonyl carbons, the methyl carbons, and the fluorinated carbons of the adipate backbone.

-

¹⁹F NMR: Signals for the fluorine atoms would provide information about their chemical environment.

Synthesis and Reactivity

Synthesis of this compound

This compound is typically synthesized through the esterification of octafluoroadipic acid with methanol. While a detailed, peer-reviewed protocol for this specific transformation is not widely published, a general procedure based on Fischer esterification can be outlined.

Experimental Protocol: Fischer Esterification of Octafluoroadipic Acid (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend octafluoroadipic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Applications

The primary application of this compound is as a monomer in the synthesis of fluorinated polyesters.[2] These polymers exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings and specialty materials.[3]

Synthesis of Fluorinated Polyesters

This compound can undergo polycondensation with diols, such as ethylene glycol, to produce fluorinated polyesters.

Experimental Protocol: Polycondensation of this compound and Ethylene Glycol (General Procedure)

-

Reactant Charging: Charge this compound, ethylene glycol, and a suitable catalyst (e.g., antimony trioxide) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Ester Interchange: Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.

-

Polycondensation: After the removal of methanol, apply a vacuum to the system and increase the temperature to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight.

-

Product Isolation: Once the desired viscosity is reached, cool the molten polymer and extrude it. The resulting fluorinated polyester can then be characterized.

Role in Drug Development and Biological Activity

The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, bioavailability, and binding affinity.[4] Fluorinated esters, in particular, can serve as building blocks for more complex pharmaceutical compounds.[5]

However, there is currently no substantial, publicly available scientific literature to support specific biological activities or direct applications of this compound as a therapeutic agent, including claims of it being an "anti-AID (autoimmune disease) agent". Studies on the biological effects of perfluorinated carboxylic acids, which are related structures, have been conducted, but these primarily focus on toxicology and environmental impact.[2][6] Researchers should treat any unsubstantiated claims of therapeutic activity with caution and verify them through rigorous, independent studies.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable fluorinated monomer with well-defined physical and chemical properties. Its primary utility lies in the synthesis of high-performance fluorinated polyesters. While the general principles of its synthesis and polymerization are understood, detailed experimental protocols and comprehensive spectroscopic characterization data are not widely disseminated in public literature. The potential for this and similar fluorinated building blocks in drug development is an area of active research, though specific biological activities for this compound have not been scientifically established. As with any chemical, proper safety and handling procedures are paramount.

References

- 1. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dimethyl Octafluoroadipate (CAS: 3107-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Octafluoroadipate, with CAS number 3107-98-0, is a perfluorinated organic ester.[1][2] Its structure consists of a central hexafluorinated carbon chain flanked by two methyl ester groups.[2][3] This high degree of fluorination imparts unique physicochemical properties, including high thermal stability, chemical resistance, and hydrophobicity, making it a valuable building block in materials science and specialized chemical synthesis.[1][4][5] While its primary applications are in the development of advanced polymers and coatings, its role as a synthetic intermediate extends to various fields of chemical research.[1][5]

Synonyms: Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester, Dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate.[2][4][6]

Physicochemical Properties

The defining characteristics of this compound are summarized below. The presence of eight fluorine atoms significantly influences its physical properties, leading to a high density and low refractive index compared to its non-fluorinated analogs.[1][2]

| Property | Value | References |

| Molecular Formula | C₈H₆F₈O₄ | [2][4][6] |

| Molecular Weight | 318.12 g/mol | [2][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1][2][4] |

| Density | 1.5 - 1.55 g/cm³ at 20°C | [1][2][3][4] |

| Boiling Point | 120-123 °C (at varying pressures) | [2][3][4] |

| Flash Point | 71 - 120 °C | [1][3] |

| Refractive Index | 1.3475 - 1.35 (at 20°C) | [1][2][3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][3] |

Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes to this compound have been established, generally involving the fluorination of an adipic acid precursor followed by esterification.

-

Electrochemical Fluorination (ECF): This method introduces fluorine atoms into the organic substrate through electrolysis in anhydrous hydrogen fluoride.[1] It is a common industrial process for producing perfluorinated compounds.[8][9]

-

Direct Fluorination: This involves the reaction of adipic acid with potent fluorinating agents.[1]

-

Refluxing with Fluorinated Reagents: Adipic acid derivatives can be refluxed with perfluorinated reagents in the presence of catalysts to yield the desired product.[1]

Following fluorination to produce octafluoroadipic acid, standard esterification with methanol yields this compound.

Caption: General synthesis pathways for this compound.

Chemical Reactivity

The reactivity of this compound is characteristic of fluorinated esters.[1]

-

Hydrolysis: It can undergo hydrolysis under acidic or basic conditions to revert to octafluoroadipic acid and methanol.[1]

-

Nucleophilic Substitution: The electrophilic nature of the carbonyl carbons makes it susceptible to nucleophilic substitution reactions.[1] The high degree of fluorination enhances the reactivity of the ester groups.[1]

Applications in Research and Development

This compound is a key monomer and intermediate in the synthesis of advanced materials.[1][5] Its incorporation into a polymer backbone imparts desirable properties such as thermal stability and hydrophobicity.[5]

Caption: Logical relationship of this compound's applications.

Synthesis of Fluorinated Polyesters

A significant application of this compound is in the synthesis of fluorinated polyesters.[2] These polymers are of interest for creating materials with low surface energy and high chemical resistance.[1][5]

Experimental Protocol: Enzymatic Synthesis of Poly(ethylene octafluoroadipate)

The following is a protocol for the lipase-catalyzed synthesis of fluorinated polyesters from this compound and ethylene glycol.[2] This enzymatic approach offers a green alternative to traditional polymerization methods.

Materials:

-

This compound (DMOFA)

-

Ethylene glycol (EG)

-

Immobilized Candida antarctica lipase B (CALB)

-

Ultrasound bath

Procedure:

-

Reactant Preparation: In a reaction vessel, combine equimolar amounts of this compound (426 mg) and ethylene glycol (83 mg).[2]

-

Pre-incubation (Optional but Recommended): Subject the reactant mixture to ultrasound for 1 hour at 40°C. This step has been shown to be crucial for achieving high conversion rates.[2]

-

Enzymatic Reaction: Add the catalyst, CALB (1% w/v), to the mixture.[2]

-

Polymerization: Incubate the reaction mixture under vacuum for 6-7 hours. The reaction can be conducted at 40°C or 70°C.[2]

-

Monitoring: The conversion rate and formation of poly(ethylene octafluoroadipate) can be assessed using ¹H NMR spectroscopy.[2]

-

Analysis: The thermal properties of the resulting polyester can be analyzed using thermogravimetric analysis (TGA). Synthesized fluorinated polyesters show significantly higher decomposition temperatures (up to 400°C) compared to the starting monomers (~150°C).[2]

Caption: Workflow for enzymatic synthesis of a fluorinated polyester.

Role in Drug Development

While this compound serves as a crucial intermediate for various fluorinated compounds that find applications in pharmaceuticals and agrochemicals, its direct therapeutic role is not well-established.[1] One source mentions its use as an "anti-AID (autoimmune disease) agent," but this claim lacks substantial supporting data in the reviewed literature and should be approached with caution.[6] Its primary value to drug development professionals lies in its utility as a fluorinated building block for synthesizing complex molecules with potentially improved bioavailability or metabolic stability.[1][]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Hazard Codes: H315, H319, H335.[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

The compound is also classified as a combustible liquid.[1] Appropriate safety measures, including use in a well-ventilated area and away from ignition sources, are necessary. Due to the persistence of carbon-fluorine bonds, environmental release should be avoided.[1]

References

- 1. Buy this compound | 3107-98-0 [smolecule.com]

- 2. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (3107-98-0) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 3107-98-0,this compound | lookchem [lookchem.com]

- 7. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. electrosynthesis.com [electrosynthesis.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of Dimethyl Octafluoroadipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Octafluoroadipate (DM OFA) is a fluorinated organic compound with significant potential in various scientific and industrial fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, imparted by the perfluorinated carbon chain, make it a valuable intermediate for creating advanced materials with enhanced thermal stability, chemical resistance, and modified surface properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and spectral data to support researchers and developers in its application.

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid at room temperature.[1][2] The presence of eight fluorine atoms in its structure significantly influences its physical properties, leading to a high density and low surface tension compared to its non-fluorinated analog.[1]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | [1][4] |

| Synonyms | Dimethyl perfluoroadipate, Dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | [4] |

| CAS Number | 3107-98-0 | [1][4] |

| Molecular Formula | C₈H₆F₈O₄ | [1][4] |

| Molecular Weight | 318.12 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

Physical Properties

| Property | Value | Conditions | Reference |

| Density | 1.55 g/cm³ | 20°C | [1] |

| Boiling Point | 123 °C | 50 mmHg | [2] |

| 120 °C | 15 mmHg | ||

| Refractive Index | 1.3475 - 1.35 | n20D | [2] |

| Flash Point | 120 °C | 15 mmHg | |

| Topological Polar Surface Area | 52.6 Ų | [4] |

Synthesis and Purification

Several methods can be employed for the synthesis of this compound, generally involving the fluorination of an adipic acid derivative followed by esterification.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Esterification of Octafluoroadipic Acid (Representative Protocol)

This protocol is a representative example based on general esterification procedures, as a specific detailed protocol for this compound was not found in the provided search results.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octafluoroadipic acid (1.0 eq) and an excess of methanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Vacuum Distillation

This protocol is based on typical procedures for purifying high-boiling point esters.

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum pump is properly trapped.

-

Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure (e.g., 123 °C at 50 mmHg).[2] Discard any initial lower-boiling fractions and monitor the purity of the collected fractions using GC or NMR.

Spectral Data

The following spectral data provides key information for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

Specific NMR data for this compound was not available in the search results. The following are expected chemical shifts based on the analysis of similar fluorinated and non-fluorinated esters.

¹H-NMR (Proton NMR): A single peak is expected for the six equivalent protons of the two methyl ester groups.

-

Expected Chemical Shift (δ): ~3.8 ppm (singlet, 6H)

¹³C-NMR (Carbon-13 NMR): Three distinct signals are anticipated: one for the methyl carbons, one for the carbonyl carbons, and one for the perfluorinated carbons in the backbone.

-

Expected Chemical Shifts (δ):

-

~53 ppm (O-C H₃)

-

~110-120 ppm (quartet, J_CF ≈ 250-300 Hz) (-C F₂-)

-

~160 ppm (t, J_CCF ≈ 25-30 Hz) (C =O)

-

¹⁹F-NMR (Fluorine-19 NMR): Due to the symmetry of the molecule, two multiplets are expected for the eight fluorine atoms.

-

Expected Chemical Shifts (δ) relative to CFCl₃:

-

-120 to -125 ppm (-OOC-CF ₂-)

-

-125 to -130 ppm (-CF₂-CF ₂-)

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.[1]

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 2950 - 3000 | C-H stretch (methyl) | Medium |

| 1740 - 1760 | C=O stretch (ester) | Strong |

| 1000 - 1400 | C-F stretch | Strong, Broad |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[1] Fragmentation patterns typically involve the loss of methoxy groups and cleavage of the perfluorinated chain.[1]

| m/z | Fragmentation |

| 318 | [M]⁺ (Molecular Ion) |

| 287 | [M - OCH₃]⁺ |

| 259 | [M - COOCH₃]⁺ |

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. Its primary applications are in polymer chemistry and as an intermediate for specialty chemicals.

Logical Relationship of Applications

Caption: Key application areas derived from this compound.

Key Reactions

4.2.1. Hydrolysis

Perfluorinated esters can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions.

-

Representative Protocol (Base-catalyzed):

-

Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the octafluoroadipic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

4.2.2. Amidation

The ester groups of this compound can react with primary or secondary amines to form the corresponding amides.

-

Representative Protocol:

-

Dissolve this compound in an aprotic solvent (e.g., THF or DCM).

-

Add the desired amine (2.2 equivalents for complete diamide formation).

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure. The product can be purified by crystallization or column chromatography.

-

4.2.3. Polycondensation

This compound can be used as a monomer in polycondensation reactions with diols to produce fluorinated polyesters.[5]

-

Experimental Protocol (from literature):

-

Combine equimolar amounts of this compound and a diol (e.g., ethylene glycol).[5]

-

Optionally, add a catalyst (e.g., Candida antarctica lipase B, although its effect may be marginal).[5]

-

Subject the mixture to ultrasound for 1 hour at 40°C.[5]

-

Apply a vacuum (e.g., 2 mbar) and continue the reaction for 6 hours at 40°C to facilitate the removal of methanol and drive the polymerization.[5]

-

The resulting fluorinated polyester can be characterized by NMR, FT-IR, and other polymer analysis techniques.[2][5]

-

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional safety guidance. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. Buy this compound | 3107-98-0 [smolecule.com]

- 2. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. hmdb.ca [hmdb.ca]

- 4. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Octafluoroadipate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Octafluoroadipate, a fluorinated organic compound with significant potential in materials science and as a synthetic building block. This document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of fluorinated polymers. Detailed experimental protocols and characterization data are provided to support researchers in their practical applications of this compound.

Chemical Identity and Molecular Structure

This compound is the dimethyl ester of octafluoroadipic acid. Its structure is characterized by a central perfluorinated four-carbon chain flanked by two methyl ester groups.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate |

| Synonyms | Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester |

| CAS Number | 3107-98-0 |

| Molecular Formula | C₈H₆F₈O₄ |

| Molecular Weight | 318.12 g/mol |

The presence of the eight fluorine atoms imparts unique properties to the molecule, including high thermal stability and distinct reactivity compared to its non-fluorinated analog, dimethyl adipate.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are presented in the table below, offering a clear comparison of its key characteristics.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 120-123 °C at 15 mmHg |

| Density | 1.55 g/cm³ |

| Refractive Index | 1.3475 |

Spectroscopic Analysis

Mass Spectrometry: The mass spectrum of this compound provides confirmation of its molecular weight and insights into its fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 318, corresponding to its molecular weight of 318.12 g/mol .[1] Common fragmentation patterns involve the loss of a methoxy group (-OCH₃), resulting in a fragment at m/z 287, and cleavage of the perfluorinated carbon chain.[1]

References

A Comprehensive Technical Guide to Dimethyl Octafluoroadipate and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimethyl Octafluoroadipate, a fluorinated organic ester with significant applications in materials science. This document consolidates its nomenclature, physicochemical properties, and detailed experimental protocols for its use in the synthesis of fluorinated polyesters.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature searches and material sourcing.

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[1] |

| CAS Number | 3107-98-0[1] |

| Molecular Formula | C8H6F8O4[1] |

| Synonyms | Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester, Octafluorohexanedioic acid dimethyl ester, Dimethyl octafluorohexane-1,6-dioate, Perfluoroadipic acid dimethyl ester, 1,6-dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[1] |

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and polymer chemistry.

| Property | Value | Source |

| Molecular Weight | 318.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.55 g/cm³ | [1] |

| Boiling Point | 123 °C / 50 mmHg | [1] |

| Refractive Index | n20D 1.35 | [1] |

| Water Solubility | Insoluble | [3] |

Health and Safety Information

Based on available safety data sheets, this compound is considered hazardous. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Description |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

For detailed safety precautions, including first aid measures and handling and storage recommendations, please refer to the full Safety Data Sheet (SDS) from the supplier.[2][3][4]

Experimental Protocols: Synthesis of Fluorinated Polyesters

This compound is a key monomer in the synthesis of fluorinated polyesters, such as poly(ethylene octafluoroadipate).[1] The following protocol is a detailed methodology for its enzymatic polymerization with ethylene glycol.

4.1. Materials and Equipment

-

This compound (DMOFA)

-

Ethylene glycol (EG)

-

Immobilized Candida antarctica lipase B (CALB)

-

Reaction vessel suitable for vacuum and ultrasound application

-

Ultrasonic bath/sonicator

-

Vacuum pump

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Analytical instruments for characterization (NMR, FTIR, TGA)

4.2. Enzymatic Polycondensation Procedure

This protocol describes the synthesis of poly(ethylene octafluoroadipate) using an equimolar ratio of this compound and ethylene glycol, catalyzed by immobilized CALB.[1]

-

Reactant Preparation: In a clean, dry reaction vessel, combine equimolar amounts of this compound and ethylene glycol. For a small-scale reaction, this could be, for example, 3.18 g (10 mmol) of DMOFA and 0.62 g (10 mmol) of ethylene glycol.

-

Catalyst Addition: Add immobilized CALB to the reaction mixture. A typical catalyst loading is 1% (w/v) relative to the total volume of the monomers.

-

Ultrasound Pre-incubation: Place the reaction vessel in an ultrasonic bath at 40°C for 1 hour. This step is crucial for enhancing the reaction conversion rate, particularly for higher molecular weight monomers like DMOFA.[1]

-

Vacuum Polymerization: Following the ultrasound treatment, subject the reaction mixture to a vacuum for 6 hours at 40°C. This facilitates the removal of the methanol byproduct, driving the polymerization reaction forward.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the methyl ester protons of DMOFA and the appearance of new signals corresponding to the polyester backbone.

-

Workup and Purification: Upon completion, the crude polymer is typically dissolved in a suitable solvent (e.g., acetone) to separate it from the immobilized enzyme by filtration. The solvent is then removed under reduced pressure to yield the purified poly(ethylene octafluoroadipate).

-

Characterization: The structure and properties of the resulting polyester are confirmed using various analytical techniques:

-

NMR Spectroscopy (¹H and ¹⁹F): To confirm the polymer structure and the absence of starting materials.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the polyester, such as the carbonyl ester stretch.[1]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[1]

-

Signaling Pathways and Experimental Workflows

Currently, there is no scientific literature describing the involvement of this compound in biological signaling pathways. Its primary application lies in materials science as a monomer for polymerization. The experimental workflow for the synthesis of poly(ethylene octafluoroadipate) is visualized below.

Caption: Experimental workflow for the synthesis of poly(ethylene octafluoroadipate).

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed synonym list, consolidated physicochemical data, and comprehensive experimental protocol for polyester synthesis offer a valuable resource for further research and development in the field of fluorinated polymers.

References

Health and Safety Considerations for Dimethyl Octafluoroadipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for Dimethyl Octafluoroadipate (CAS No. 3107-98-0). The information is compiled from safety data sheets and chemical databases to ensure a comprehensive understanding for professionals handling this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in a laboratory setting and for conducting a thorough risk assessment.

| Property | Value | Source(s) |

| Molecular Formula | C8H6F8O4 | [1][2][3] |

| Molecular Weight | 318.12 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 120 - 123 °C at 15-50 mmHg | [2][4] |

| Density | 1.55 g/cm³ | [2] |

| Flash Point | No data available | |

| Solubility | Insoluble in water | |

| Storage Temperature | 2 - 8 °C | [2] |

Toxicological Information and Hazard Classification

This compound is classified as an irritant. The GHS classification, based on information provided to the European Chemicals Agency (ECHA), is summarized in the following table.[1][5] It is important to note that while one supplier's safety data sheet indicated no hazards, this is inconsistent with the official GHS classification.[1]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Quantitative Toxicity Data: A thorough search of available literature and toxicological databases did not yield specific quantitative toxicity data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound. This represents a significant data gap and underscores the need for careful handling and minimization of exposure.

Experimental Protocols for Hazard Evaluation

While specific study reports for this compound were not available, the protocols for determining skin and eye irritation are standardized. The following sections describe typical methodologies based on OECD and US EPA OPPTS guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

The in vivo acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

Methodology:

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Application: A single dose of 0.5 mL of the test substance is applied to a small area (approximately 6 cm²) of shaved skin. An untreated area of skin serves as a control.

-

Exposure: The test site is covered with a gauze patch and wrapping for a 4-hour exposure period.

-

Observation: After the exposure period, the residual test substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).

-

Interpretation: The persistence and severity of the skin reactions determine the classification of the substance as an irritant.

Acute Eye Irritation (Based on US EPA OPPTS 870.2400)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

-

Test System: Healthy albino rabbits are used for this assay.

-

Application: A single dose of the test substance (typically 0.1 mL) is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may be extended if irritation persists.

-

Scoring: The cornea, iris, and conjunctivae are evaluated and scored for the severity of any lesions.

-

Interpretation: The degree and reversibility of the observed ocular reactions determine the substance's classification as an eye irritant.

Handling, Storage, and Emergency Procedures

Given its irritant properties, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE based on the potential for exposure.

Caption: Recommended PPE for handling this compound.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2 and 8 °C.[2]

Emergency Procedures

The following workflow outlines the steps to be taken in the event of a chemical spill.

Caption: Emergency workflow for a this compound spill.

First Aid Measures:

-

After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

After skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.

-

After inhalation: Remove to fresh air. Get medical attention if symptoms occur.

-

After ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties affecting the skin, eyes, and respiratory system. Adherence to appropriate safety protocols, including the use of personal protective equipment and proper emergency procedures, is essential to minimize risk. The lack of quantitative toxicity data highlights the importance of a conservative approach to safety when working with this compound. Researchers and laboratory personnel should always consult the most up-to-date Safety Data Sheet from their supplier before use.

References

An In-depth Technical Guide to the Safety of Dimethyl Octafluoroadipate

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the safety information for Dimethyl Octafluoroadipate (CAS No. 3107-98-0), a fluorinated compound utilized in the synthesis of specialty polymers and other materials.[1] This document synthesizes available Safety Data Sheet (SDS) information to present a comprehensive technical resource.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H6F8O4 | [2][3][4] |

| Molecular Weight | 318.12 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Odor | No information available | [2] |

| Boiling Point | 120 °C / 248 °F | [2] |

| Physical State | Liquid | [2] |

| Water Solubility | Insoluble | [2] |

Hazard Identification and Classification

There is conflicting information in published Safety Data Sheets regarding the hazards of this compound. One source indicates that the product contains no substances which at their given concentration are considered to be hazardous to health.[2] However, other sources classify it as a hazardous substance.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been classified by some suppliers with the following hazards:

The corresponding hazard statements are:

The following diagram illustrates the GHS hazard classification for this compound based on these classifications.

Exposure Controls and Personal Protection

To minimize risk when handling this compound, appropriate engineering controls and personal protective equipment (PPE) are essential.

Engineering Controls:

-

Ensure good ventilation of the work station.[3]

-

Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment:

-

Hand Protection: Wear protective gloves.[3]

-

Eye Protection: Wear safety glasses or goggles.[3]

-

Skin and Body Protection: Wear appropriate protective clothing.

-

Respiratory Protection: Avoid breathing fumes, mist, spray, and vapors.[3]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[2] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[2] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] |

The following workflow diagram outlines the recommended first-aid procedures for different routes of exposure.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.

Precautions for Safe Handling:

-

Do not handle until all safety precautions have been read and understood.[3]

-

Ensure good ventilation of the work station.[3]

-

Do not breathe fumes, mist, spray, or vapors.[3]

-

Wear personal protective equipment.[3]

-

Avoid contact with skin and eyes.[3]

-

Handle in accordance with good industrial hygiene and safety procedures.[3]

Conditions for Safe Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store at 2 - 8 °C.[1]

Stability and Reactivity

-

Stability: Stable under normal conditions.[2]

-

Hazardous Reactions: None under normal processing.[2]

-

Hazardous Polymerization: No information available.[2]

-

Conditions to Avoid: None known.[2]

-

Materials to avoid: No information available.[2]

-

Hazardous Decomposition Products: None under normal use conditions.[2]

Toxicological Information

Detailed toxicological studies for this compound are limited in the publicly available literature. The available data indicates the following:

-

Acute Toxicity: No data available for oral, dermal, or inhalation routes.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

-

Respiratory or Skin Sensitization: No data available.[2]

-

Germ Cell Mutagenicity: No data available.[2]

-

Carcinogenicity: No data available. There are no known carcinogenic chemicals in this product.[2]

-

Reproductive Toxicity: No data available.

-

Specific target organ toxicity - single exposure: May cause respiratory irritation.[3][4]

-

Specific target organ toxicity - repeated exposure: No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

The Safety Data Sheets reviewed did not contain detailed experimental protocols for the toxicological or physical property testing. The provided information is based on standardized testing methodologies required by regulatory bodies. For specific experimental details, it is recommended to consult the direct supplier of the compound.

This technical guide is intended for informational purposes and should not be used as a substitute for a comprehensive, supplier-specific Safety Data Sheet. Always refer to the SDS provided with the product for the most accurate and up-to-date safety information.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of Dimethyl Octafluoroadipate

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dimethyl Octafluoroadipate (DMOFA), a fluorinated organic compound with significant potential in advanced materials science. This document details the synthesis, properties, and key research applications of DMOFA, with a particular focus on its role in the development of high-performance fluorinated polymers. Included are detailed experimental protocols, quantitative data summaries, and visualizations to facilitate further research and application development.

Introduction to this compound (DMOFA)

This compound (CAS No: 3107-98-0) is a perfluorinated diester with the molecular formula C8H6F8O4.[1] Its structure, featuring a central octafluorinated hexane chain capped by two methyl ester groups, imparts unique properties such as high thermal stability, chemical resistance, and low surface energy.[1][2] These characteristics make it a valuable building block in the synthesis of specialty polymers and other fluorinated materials for demanding applications in aerospace, electronics, and coatings.[2]

Physicochemical Properties of DMOFA

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C8H6F8O4 |

| Molecular Weight | 318.12 g/mol |

| CAS Number | 3107-98-0 |

| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 123 °C at 50 mmHg |

| Density | 1.55 g/cm³ |

| Refractive Index | n20/D 1.35 |

| Solubility | Immiscible with water |

Key Research Application: Synthesis of Fluorinated Polyesters

A primary research application of DMOFA is as a monomer in the synthesis of fluorinated polyesters. These polymers are of significant interest due to their enhanced thermal stability, chemical inertness, and hydrophobicity, making them suitable for advanced coatings and seals.[2]

A notable study by Zhao et al. (2019) investigated the synthesis of fluorinated polyesters from DMOFA and ethylene glycol.[1] The study explored the influence of various reaction parameters on the polymerization process, providing valuable insights for optimizing the synthesis of these advanced materials.

Experimental Protocol: Synthesis of Fluorinated Polyester from DMOFA and Ethylene Glycol

The following protocol is a generalized procedure based on the methodologies for polyester synthesis via transesterification, informed by the work of Zhao et al. (2019).[1]

Materials:

-

This compound (DMOFA)

-

Ethylene glycol

-

Catalyst (e.g., Candida antarctica lipase B (CALB), immobilized)

-

High-vacuum line

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and condenser

-

Ultrasound bath (optional)

Procedure:

-

Reactant Charging: The reaction vessel is charged with equimolar amounts of this compound and ethylene glycol. The catalyst (e.g., CALB) is added at a specified weight percentage relative to the monomers.

-

Inert Atmosphere: The system is purged with dry nitrogen to create an inert atmosphere.

-

First Stage - Transesterification: The reaction mixture is heated to a specific temperature (e.g., 80-120°C) under a nitrogen atmosphere with continuous stirring. Methanol, a byproduct of the transesterification reaction, is collected in the condenser.

-

Second Stage - Polycondensation: After the initial transesterification, a vacuum is gradually applied to the system to facilitate the removal of excess ethylene glycol and drive the polymerization reaction towards higher molecular weight polyester. The temperature may be increased during this stage.

-

Ultrasound-Assisted Polymerization (Optional): To enhance the reaction rate, the reaction vessel can be placed in an ultrasound bath during the polymerization process.

-

Isolation and Purification: The resulting fluorinated polyester is cooled to room temperature and dissolved in a suitable solvent. The polymer is then precipitated in a non-solvent, filtered, and dried under vacuum to a constant weight.

Quantitative Data from Polyester Synthesis

The following table summarizes the types of quantitative data that can be obtained from the synthesis and characterization of fluorinated polyesters, as described by Zhao et al. (2019). The specific values are dependent on the precise reaction conditions.

| Parameter | Method of Determination | Significance |

| Monomer Conversion Rate | 1H NMR Spectroscopy | Indicates the efficiency of the polymerization reaction. |

| Molecular Weight (Mn, Mw) | MALDI-TOF Mass Spectrometry | Determines the average size of the polymer chains, impacting material properties. |

| Thermal Stability (Td) | Thermogravimetric Analysis (TGA) | Measures the temperature at which the polymer begins to degrade. |

| Structural Confirmation | 1H NMR, 19F NMR, FTIR | Verifies the chemical structure of the synthesized fluorinated polyester. |

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Other Potential Research Applications

While the synthesis of fluorinated polymers is a primary application, the unique properties of DMOFA suggest its utility in other areas of materials science:

-

Surface Coatings: The low surface energy of DMOFA makes it a candidate for formulating hydrophobic and oleophobic surface coatings with applications in anti-fouling and self-cleaning materials.[2]

-

Specialty Lubricants: The high thermal stability and chemical resistance of fluorinated compounds suggest that DMOFA could be used as a precursor or additive in the development of specialty lubricants for extreme environments.[2]

-

Environmental Applications: There is growing interest in developing biodegradable fluorinated compounds to mitigate the environmental impact of persistent per- and polyfluoroalkyl substances (PFAS). The ester linkages in DMOFA offer potential sites for hydrolytic or enzymatic degradation, making it a subject for research into more environmentally benign fluorinated materials.[2]

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile fluorinated building block with significant potential for the development of advanced materials. Its primary application in the synthesis of fluorinated polyesters opens avenues for creating high-performance polymers with tailored properties. This technical guide provides a foundational understanding of DMOFA, its applications, and key experimental considerations to support and inspire further research in this exciting field. The detailed protocols and workflow visualizations are intended to serve as a practical resource for scientists and engineers working to unlock the full potential of this and similar fluorinated compounds.

References

Commercial suppliers of research-grade Dimethyl Octafluoroadipate

An In-depth Technical Guide to Research-Grade Dimethyl Octafluoroadipate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DOM) is a fluorinated organic compound with the chemical formula C8H6F8O4.[1] Its structure, characterized by a central octafluorinated adipate backbone with methyl ester groups at both ends, imparts unique physicochemical properties, including high thermal stability, chemical resistance, and hydrophobicity.[1][2] These characteristics make it a valuable building block and intermediate in various fields, particularly in the synthesis of specialty polymers, advanced materials, and as a key component in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This guide provides an in-depth overview of commercially available research-grade this compound, including a comparative summary of suppliers, experimental protocols for its use, and key technical data.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[2][3] It is immiscible with water but soluble in many common organic solvents.[1][4] The strong carbon-fluorine bonds in its structure contribute to its high thermal stability.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 3107-98-0 | [1][5] |

| Molecular Formula | C8H6F8O4 | [1][3][6] |

| Molecular Weight | 318.12 g/mol | [1][3][6] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 120°C at 15 mmHg or 123°C at 50 mmHg | [1][3] |

| Density | Approximately 1.5 g/cm³ | [3] |

| Refractive Index | ~1.3475 | [3] |

| Flash Point | 120°C | [3] |

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer this compound for research and development purposes. The available grades, quantities, and purities can vary. Below is a summary of several commercial suppliers.

Table 2: Commercial Supplier Comparison for Research-Grade this compound

| Supplier | Purity | Available Quantities |

| Aladdin Scientific | ≥97% | 250mg, 1g, 5g, 25g, Bulk |

| Shaanxi Dideu Medichem Co. Ltd | 99% | 1KG |

| Finetech Industry Limited | 98% | 1g, 10g, 25g, 100g, 500g, 1kg |

| Dayang Chem (Hangzhou) Co.,Ltd. | 95% & 99% | 0.1KG, 1KG, 1000KG |

| GIHI CHEMICALS CO.,LIMITED | 99% | 1KG, 5KG, 25kg |

| Matrix Scientific (via Labscoop) | 98% | 25G |

| Chem-Impex | ≥ 97% (GC) | Not specified |

| TCI America (via Fisher Scientific) | >97.0% | 1g, 5g |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the creation of fluorinated compounds.[1][2]

Synthesis of Fluorinated Polyesters

One of the primary applications of this compound is in the synthesis of fluorinated polyesters. These polymers exhibit enhanced thermal stability and chemical resistance.[2][3]

A general experimental protocol for the synthesis of fluorinated polyesters using this compound involves a polycondensation reaction with a diol, such as ethylene glycol.[3]

Experimental Workflow: Synthesis of Fluorinated Polyester

Caption: A generalized workflow for the synthesis of fluorinated polyesters.

Applications in Drug Development and Agrochemicals

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and bioavailability.[1] this compound serves as a building block for creating novel fluorinated compounds for potential use in pharmaceuticals and agrochemicals.[1]

Signaling Pathway of this compound in Synthesis

Caption: Synthetic pathways from this compound.

Spectroscopic Data

Confirmation of the identity and purity of this compound is typically achieved through various spectroscopic methods.

-

Mass Spectrometry: The molecular ion peak is observed at m/z 318, corresponding to its molecular weight of 318.12 g/mol .[1] Common fragmentation patterns include the loss of methoxy groups (OCH₃).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-F bonds and the ester carbonyl (C=O) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR will show a singlet for the methyl protons, while the ¹³C NMR will show signals for the methyl, carbonyl, and various CF₂ carbons. ¹⁹F NMR is also a powerful tool for characterizing the fluorinated backbone.

Logical Relationship of Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

-

First Aid:

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[4][7]

References

- 1. Buy this compound | 3107-98-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (3107-98-0) for sale [vulcanchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound, 25G | Labscoop [labscoop.com]

- 6. biocompare.com [biocompare.com]

- 7. synquestlabs.com [synquestlabs.com]

Navigating the Synthesis and Application of Dimethyl Octafluoroadipate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, Dimethyl Octafluoroadipate (CAS No. 3107-98-0) presents a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. This in-depth guide consolidates pricing information, detailed experimental protocols for its synthesis, and explores its putative role in modulating cellular signaling pathways, providing a comprehensive resource for laboratory applications.

I. Sourcing and Price Analysis for Laboratory Use

The procurement of this compound for research purposes necessitates a comparative analysis of offerings from various chemical suppliers. Purity, quantity, and price are key considerations for laboratory-scale applications. A summary of current market prices is presented below to aid in purchasing decisions.

| Supplier | Quantity | Purity | Price (USD) |

| Aladdin Scientific | 250 mg | ≥97% | $9.90 |

| Aladdin Scientific | 1 g | ≥97% | $10.90 |

| Aladdin Scientific | 5 g | ≥97% | $23.90 |

| Aladdin Scientific | 25 g | ≥97% | $106.90 |

| Chem-Impex | 1 g | ≥97% | $18.50 |

| Chem-Impex | 5 g | ≥97% | $38.00 |

| CP Lab Safety | 1 g | min 97% | $71.05 |

| AK Scientific | 1 g | Not Specified | $27.00 |

| American Custom Chemicals Corporation | 5 g | Not Specified | $776.95 |

| American Custom Chemicals Corporation | 10 g | Not Specified | $1086.07 |

| American Custom Chemicals Corporation | 25 g | Not Specified | $1115.17 |

| Apolloscientific | 5 g | Not Specified | $58.00 |

| Apolloscientific | 25 g | Not Specified | $131.00 |

| Apolloscientific | 100 g | Not Specified | $341.00 |

| Biosynth Carbosynth | 10 g | Not Specified | $80.00 |

| Biosynth Carbosynth | 100 g | Not Specified | $320.00 |

| Fisher Scientific (TCI America) | 1 g | 97.0+% | $18.75 |

II. Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the esterification of octafluoroadipic acid with methanol, catalyzed by a strong acid. The following protocol provides a detailed methodology for this synthesis.

Materials and Equipment:

-

Octafluoroadipic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine octafluoroadipic acid with an excess of anhydrous methanol. The molar ratio of methanol to the diacid should be significantly high to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to the boiling point of methanol (approximately 65°C) using a heating mantle. Allow the reaction to reflux for several hours (typically 4-8 hours) with continuous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization and Extraction: Wash the organic layer sequentially with water and a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. This should be followed by a final wash with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. The excess methanol and any other volatile impurities are then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

III. Role in Drug Development and Potential Signaling Pathway Interactions

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] this compound serves as a valuable intermediate for the synthesis of more complex fluorinated molecules with potential therapeutic applications.

While direct studies on the interaction of this compound with specific signaling pathways are limited, research on other perfluorinated compounds (PFCs) provides insights into potential biological activities. For instance, certain perfluoroalkyl substances have been shown to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[2][3] These receptors are key regulators of lipid metabolism and glucose homeostasis, and their modulation can have significant physiological effects.

The structural similarity of this compound to endogenous dicarboxylic acids suggests that it could potentially interact with enzymes and receptors involved in fatty acid metabolism. However, the high degree of fluorination is expected to significantly alter its biological properties compared to its non-fluorinated counterpart.

Further research is warranted to elucidate the specific molecular targets and signaling pathways that may be modulated by this compound and its derivatives. Such studies would be crucial in evaluating its potential as a therapeutic agent or as a scaffold for the development of new drugs.

References

The Enduring Stability of Dimethyl Octafluoroadipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl octafluoroadipate, a perfluorinated diester, has garnered significant interest across various scientific disciplines, including materials science and drug development. Its unique properties, largely dictated by the presence of strong carbon-fluorine (C-F) bonds, impart exceptional thermal and chemical stability. This technical guide provides an in-depth analysis of the thermal stability of this compound, supported by available physicochemical data and detailed experimental protocols for its synthesis and thermal analysis. Understanding these characteristics is paramount for its application in high-temperature environments and for ensuring its integrity during chemical processing and long-term storage.

Physicochemical Properties of this compound

The thermal stability of a compound is intrinsically linked to its physical and chemical properties. The following table summarizes key data for this compound, providing a foundational understanding of its behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₈O₄ | |

| Molecular Weight | 318.12 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 123 °C at 50 mmHg | |

| Flash Point | 71 °C | |

| Density | Approximately 1.55 g/cm³ | |

| Solubility | Immiscible with water |

Thermal Stability Profile

The hallmark of this compound is its remarkable thermal stability, a direct consequence of the high bond energy of the numerous C-F bonds within its molecular structure. Perfluorinated compounds, in general, exhibit significantly higher thermal resistance compared to their hydrocarbon analogs. The decomposition temperature of this compound is reported to be well above its boiling point, indicating its suitability for applications requiring elevated temperatures.

Experimental Protocols

To facilitate further research and application, this section provides detailed, representative experimental protocols for the synthesis of this compound and its subsequent thermal analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of octafluoroadipic acid with methanol. This reaction is often catalyzed by a strong acid.

Materials:

-

Octafluoroadipic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octafluoroadipic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

Thermogravimetric Analysis (TGA) Protocol

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

Logical Relationship of Stability and Structure

The exceptional thermal stability of this compound is a direct outcome of its molecular architecture. The following diagram illustrates the logical relationship between the structural features and the resulting stability.

Solubility of Dimethyl Octafluoroadipate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of dimethyl octafluoroadipate in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for its determination, and presents a visual workflow for solubility testing.

Introduction to this compound

This compound (CAS No. 3107-98-0) is a fluorinated organic ester with the molecular formula C8H6F8O4.[1] Its structure, featuring a central octafluorinated hexane chain capped by two methyl ester groups, imparts unique physicochemical properties, including high density and a hydrophobic nature.[1][2] These characteristics make it a valuable intermediate in the synthesis of specialty polymers and other fluorinated materials.[3][4] Understanding its solubility is critical for its application in various chemical processes and formulations.

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate that it is soluble in a range of organic solvents while being essentially insoluble in water.[2][5] The presence of the fluorinated alkyl chain significantly influences its solubility behavior, favoring interactions with non-polar and moderately polar organic solvents.[2]

For comparative purposes, the non-fluorinated analog, dimethyl adipate, is soluble in ethanol and ether.[6] This suggests that this compound would also exhibit solubility in similar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Insoluble (< 1 g/L)[2] |

| Common Organic Solvents | Soluble[2] |